molecular formula C10H24ClN B13770063 4-Ethyl-2-methyl-4-heptanamine hydrochloride CAS No. 56065-49-7

4-Ethyl-2-methyl-4-heptanamine hydrochloride

Cat. No.: B13770063
CAS No.: 56065-49-7
M. Wt: 193.76 g/mol
InChI Key: JQJCPLGIORRFSH-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-4-heptanamine hydrochloride is an organic compound belonging to the class of amines. It is characterized by the presence of an amine group attached to a heptane chain with ethyl and methyl substituents. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methyl-4-heptanamine hydrochloride typically involves the reaction of 4-ethyl-2-methylheptanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-4-heptanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Ethyl-2-methyl-4-heptanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanamine, 4-methyl-: Similar structure with a shorter carbon chain.

    Octodrine (2-Amino-6-methylheptane): Similar amine structure with different substituents.

    Trimethylamine: A simpler amine with three methyl groups attached to the nitrogen.

Uniqueness

4-Ethyl-2-methyl-4-heptanamine hydrochloride is unique due to its specific substitution pattern on the heptane chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other amines may not be suitable.

Properties

CAS No.

56065-49-7

Molecular Formula

C10H24ClN

Molecular Weight

193.76 g/mol

IUPAC Name

(4-ethyl-2-methylheptan-4-yl)azanium;chloride

InChI

InChI=1S/C10H23N.ClH/c1-5-7-10(11,6-2)8-9(3)4;/h9H,5-8,11H2,1-4H3;1H

InChI Key

JQJCPLGIORRFSH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CC(C)C)[NH3+].[Cl-]

Origin of Product

United States

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